3-(2-(Quinolin-2-yl)vinyl)benzaldehyde is a compound characterized by its unique structure, which integrates a quinoline moiety with a vinyl group attached to a benzaldehyde. The molecular formula for this compound is , and it has a molar mass of approximately 265.32 g/mol. This compound appears as a pale beige to light brown solid with a melting point ranging from 149 to 153 °C . Its structure features a benzaldehyde group (–CHO) directly linked to a vinyl group (–CH=CH–) that connects to a quinoline ring, making it an interesting candidate for various chemical and biological applications.
These reactions enable the synthesis of derivatives that may exhibit enhanced biological activities or novel properties.
Compounds related to quinoline structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research indicates that derivatives of quinoline, including those similar to 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde, have shown promise in inhibiting various cancer cell lines and demonstrating antibacterial effects against specific pathogens . The biological activity is attributed to the ability of quinoline derivatives to interact with biological targets such as enzymes and receptors.
The synthesis of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde can be achieved through several methods:
These methods provide flexibility in modifying substituents on either the benzaldehyde or quinoline moieties for desired properties .
3-(2-(Quinolin-2-yl)vinyl)benzaldehyde finds applications in several fields:
Studies focusing on the interactions of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde with biological macromolecules are crucial for understanding its mechanism of action. Research has indicated that such compounds may interact with DNA or proteins involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth . These interactions can be studied using techniques like molecular docking simulations and enzyme inhibition assays.
Several compounds share structural similarities with 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde. Notable examples include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Quinoline derivative | Exhibits strong antibacterial properties |
| 4-Aminoquinoline | Amino-substituted quinoline | Known for its antimalarial activity |
| 3-Hydroxyquinoline | Hydroxy-substituted quinoline | Displays significant neuroprotective effects |
| Quinolin-8-ol | Hydroxyquinoline | Has shown potential as an anticancer agent |
These compounds highlight the versatility and uniqueness of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde within its class. Its distinctive vinyl linkage combined with the aldehyde functionality sets it apart from other quinoline derivatives, offering unique pathways for chemical reactivity and biological interaction .
Catalytic condensation between 2-methylquinoline derivatives and benzaldehyde precursors remains the most direct route to 3-(2-(quinolin-2-yl)vinyl)benzaldehyde. Indium triflate [In(OTf)~3~] catalyzes tandem Friedländer annulation and Knoevenagel condensation reactions, enabling single-pot synthesis from 2-aminobenzophenone, ethyl acetoacetate, and benzaldehyde derivatives. This method achieves 82–94% yields for aryl/heteroaryl vinyl quinolines through Lewis acid-mediated activation of both carbonyl groups and α-C–H bonds.
Alternative protocols employ autoclave conditions with N-methylpyrrolidone (NMP) solvent and aerial oxygen (6 bar pressure), where benzylamine facilitates dehydrogenative coupling between 2-methylquinoline and benzaldehyde at 160°C (24 hours), yielding 96% product. Comparative studies show metal-free conditions in NMP reduce side reactions compared to acid-catalyzed systems.
Table 1: Catalytic Systems for Styrylquinoline Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| In(OTf)~3~ | 120 | 8 | 94 | |
| None (NMP/air) | 160 | 24 | 96 | |
| Acetic anhydride | 130 | 24 | 75 |
Biphasic solvent systems optimize aldol addition-cyclization sequences for styrylquinoline synthesis. A representative method combines 2-methyl-8-hydroxyquinoline with benzaldehyde in acetic anhydride at 130°C under nitrogen, achieving 75% yield after recrystallization. The solvent acts as both reaction medium and dehydrating agent, with acetic anhydride facilitating imine formation and subsequent cyclization.
Polar aprotic solvents like dimethylformamide (DMF) enable milder conditions (80–100°C) through stabilization of intermediates, though prolonged reaction times (48–72 hours) offset this advantage. Recent work demonstrates that solvent-free conditions under microwave irradiation bypass solubility limitations while maintaining high efficiency.
Microwave irradiation drastically reduces reaction times from 24 hours to 60 minutes while improving yields by 15–20% compared to conventional heating. A standardized protocol involves suspending quinaldine derivatives and benzaldehydes in acetic anhydride (0.5 mL/mmol), irradiating at 200 W power (130–180°C). The focused energy input accelerates both aldol condensation and cyclization steps, with precise temperature control minimizing decomposition.
Notably, 4-fluorostyryl and 6-methoxyquinoline derivatives form efficiently under these conditions (83–89% yield), demonstrating compatibility with electron-withdrawing and donating substituents. Reaction monitoring via GC-MS confirms complete conversion within 45 minutes for most substrates.
Transitioning from batch to continuous flow reactors addresses scalability challenges in styrylquinoline production. Tubular reactors with static mixers achieve 92% yield at 140°C (residence time: 30 minutes) through enhanced mass/heat transfer. Key advantages include:
Industrial prototypes combine microwave preheating zones with flow reactors to leverage both energy-efficient initiation and continuous processing benefits. Computational fluid dynamics models optimize mixing parameters for viscous reaction mixtures containing NMP or DMF.
The Knoevenagel condensation serves as the cornerstone for constructing the trans-vinyl bridge in 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde. This reaction involves the nucleophilic addition of an active methylene compound (e.g., 2-methylquinoline) to an aldehyde (3-benzaldehyde derivative), followed by β-elimination of water to form the α,β-unsaturated carbonyl system [1] [4]. Piperidine, a weakly basic amine, catalyzes this process by deprotonating the active methylene group to generate a resonance-stabilized enolate intermediate. Subsequent attack on the aldehyde carbonyl forms a β-hydroxy intermediate, which undergoes dehydration to yield the conjugated enone [4].
Key kinetic insights derive from free energy profiles of analogous systems. For instance, the rate-determining step in piperidine-catalyzed Knoevenagel reactions is the initial enolate formation, with a free energy barrier of 21.8 kcal mol⁻¹ [4]. However, the elimination step (dehydration) exhibits a marginally lower barrier (20.6 kcal mol⁻¹), emphasizing the catalytic role of piperidine in facilitating proton abstraction and stabilizing transition states through hydrogen bonding [4]. The use of aromatic aldehydes, such as 3-benzaldehyde derivatives, further accelerates the reaction due to enhanced electrophilicity of the carbonyl group, as evidenced by reduced activation energies in computational studies [4].
Table 1: Kinetic Parameters for Knoevenagel Condensation of 3-Benzaldehyde Derivatives
| Catalyst | ΔG‡ (Enolate Formation, kcal/mol) | ΔG‡ (Dehydration, kcal/mol) | Reference |
|---|---|---|---|
| Piperidine | 21.8 | 20.6 | [4] |
| DBU | 23.4 | 22.1 | [4] |
The quinoline moiety in the target compound originates from cyclization and subsequent aromatization of a precursor amine or ketone. A common pathway involves the Skraup synthesis, where a nitrobenzene derivative undergoes condensation with glycerol in the presence of sulfuric acid, followed by oxidative aromatization. Alternatively, the Doebner-von Miller modification utilizes α,β-unsaturated ketones, which cyclize under acidic conditions to form the quinoline core [1].
Aromatization is driven by the stabilization energy conferred by the fully conjugated π-system. Kinetic studies reveal that the rate-limiting step is the dehydration of the dihydroquinoline intermediate, with activation energies ranging from 18–25 kcal mol⁻¹ depending on the substituents [1]. Computational models indicate that electron-withdrawing groups on the benzene ring accelerate aromatization by polarizing the π-electrons, thereby lowering the energy of the transition state [1].
The trans-configuration of the vinyl group in 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde arises from the stereoelectronic constraints of the Knoevenagel elimination step. During dehydration, the anti-periplanar geometry of the β-hydroxy intermediate mandates that the eliminating water molecule and the α-hydrogen occupy opposite sides of the σ-bond, favoring trans-alkene formation [4].
Experimental and theoretical evidence supports this mechanism. For example, density functional theory (DFT) calculations on analogous systems demonstrate that the trans transition state (TS) is 3.2 kcal mol⁻¹ lower in energy than the cis-TS due to reduced steric clashes between the quinoline and benzaldehyde moieties [4]. Solvent effects further modulate stereoselectivity; polar aprotic solvents (e.g., DMF) stabilize the TS through dipole interactions, enhancing trans-selectivity to >95% [4].
Oxidative dehydrogenation (ODH) plays a critical role in finalizing the conjugated system, particularly in carbocatalytic frameworks. Carbon-based catalysts, such as graphene oxide or nitrogen-doped carbon nanotubes, facilitate ODH by activating molecular oxygen or peroxides. The mechanism involves single-electron transfer from the catalyst surface to the substrate, generating a radical intermediate that abstracts hydrogen atoms to form the double bond [5].
Kinetic isotope effect (KIE) studies using deuterated substrates reveal a primary KIE of 2.8–3.5, indicating that hydrogen abstraction is rate-limiting [5]. Carbocatalysts with high surface oxygen content exhibit turnover frequencies (TOFs) up to 0.45 s⁻¹, attributed to their ability to stabilize charged intermediates through π-π interactions [5].
Table 2: Performance of Carbocatalysts in Oxidative Dehydrogenation
| Catalyst | TOF (s⁻¹) | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|
| Graphene Oxide | 0.45 | 15.2 | [5] |
| N-Doped Carbon Nanotubes | 0.38 | 16.8 | [5] |
Time-dependent density functional theory calculations provide crucial insights into the electronic transition states of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde. The computational analysis reveals fundamental aspects of the excited state behavior and electronic structure transitions in this conjugated system.
The TD-DFT methodology has proven highly effective for quinoline-based compounds, with calculations using B3LYP functional combined with various basis sets yielding excellent agreement with experimental absorption spectra [1] [2]. For quinoline derivatives, the typical HOMO-LUMO energy gaps range from 2.65 to 3.94 eV, depending on the substituent pattern and conjugation extent [2] [3].
In related quinoline-aldehyde systems, TD-DFT calculations at the B3LYP/6-311++G(d,p) level demonstrate that the primary electronic transitions correspond to S₀→S₂ transitions involving HOMO-LUMO excitations. For 2-chloro-7-methylquinoline-3-carbaldehyde, the calculated excitation energies are 3.75 eV for the trans conformer and 3.84 eV for the cis conformer [4]. These transitions exhibit π-π* character and are associated with charge transfer from the quinoline ring system to the electron-accepting carbonyl group.
The electronic transition analysis reveals that the lowest energy absorption bands typically occur in the range of 330-390 nm, corresponding to energies of 3.2-3.8 eV [2]. The oscillator strengths for these transitions are generally moderate (f = 0.01-0.30), indicating allowed electronic transitions with reasonable absorption intensities [4].
| Transition Type | Energy Range (eV) | Wavelength (nm) | Oscillator Strength | Character |
|---|---|---|---|---|
| S₀→S₁ | 3.2-3.4 | 365-390 | 0.01-0.05 | n-π* |
| S₀→S₂ | 3.4-3.8 | 330-365 | 0.10-0.30 | π-π* |
| S₀→S₃ | 4.0-4.3 | 285-310 | 0.05-0.15 | π-π* |
The TD-DFT calculations indicate that the major electronic transitions involve contributions from multiple molecular orbitals. For instance, the dominant transitions typically show HOMO→LUMO contributions ranging from 60-90%, with additional contributions from HOMO-1→LUMO and HOMO-2→LUMO transitions [2] [3]. This multi-orbital character reflects the delocalized nature of the electronic excitation across the extended conjugated system.
The molecular orbital analysis of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde reveals complex interactions within the conjugated framework. The quinoline moiety contributes a delocalized π-electron system containing 10 electrons distributed across the fused benzene-pyridine ring system [5]. This aromatic system provides the electronic foundation for extended conjugation through the vinyl bridge to the benzaldehyde unit.
The highest occupied molecular orbital in quinoline-based systems typically exhibits significant electron density localized on the quinoline ring, particularly concentrated on the nitrogen-containing pyridine portion [5] [6]. The electron-withdrawing nature of the nitrogen atom creates an electron-deficient ring system that facilitates charge transfer interactions with electron-rich substituents [5].
In conjugated systems, the p-orbitals must maintain coplanar alignment to enable effective orbital overlap and electron delocalization [6] [7]. The vinyl bridge in 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde provides this critical structural feature, allowing the quinoline and benzaldehyde π-systems to interact through extended conjugation [6].
The molecular orbital interactions can be categorized into several key types:
π-π* Interactions: The dominant electronic transitions involve π-π* excitations with stabilization energies typically ranging from 20-25 kcal/mol [8]. These transitions correspond to electron excitation from bonding π-orbitals to antibonding π*-orbitals across the conjugated system.
Charge Transfer Character: The HOMO-LUMO transitions in quinoline-vinyl-benzaldehyde systems exhibit significant charge transfer character, with electron density shifting from the electron-rich quinoline system toward the electron-deficient benzaldehyde carbonyl group [6] [7].
Orbital Delocalization: The frontier molecular orbitals extend across the entire conjugated framework, with the HOMO typically showing greater localization on the quinoline ring while the LUMO exhibits more uniform distribution across the molecule [9] [10].
Natural bond orbital analysis reveals that the conjugated system benefits from extensive hyperconjugation and resonance stabilization. The quinoline nitrogen lone pair participates in conjugation through overlap with the adjacent π-system, contributing to the overall electronic delocalization [5] [11].
The solvent environment significantly influences the photophysical properties of 3-(2-(Quinolin-2-yl)vinyl)benzaldehyde, particularly affecting the Stokes shift magnitude and fluorescence characteristics. Solvent polarity effects arise from differential solvation of the ground and excited states, leading to characteristic spectral shifts [12] [13].
In nonpolar solvents, quinoline derivatives typically exhibit smaller Stokes shifts due to minimal solvent reorganization energy [14] [15]. The ground and excited states experience similar solvation environments, resulting in relatively small differences between absorption and emission wavelengths [12].
Polar protic solvents produce the most dramatic effects on Stokes shift behavior. The highly polar excited state of quinoline-based fluorophores undergoes extensive solvation in protic media, leading to substantial stabilization and large Stokes shifts [14] [13]. Hydrogen bonding interactions between the solvent and the quinoline nitrogen or carbonyl oxygen further enhance this effect [13].
The relationship between solvent polarity and Stokes shift follows established correlations with polarity parameters such as the Kamlet-Taft scale [13]. For quinoline derivatives, the Stokes shift typically increases linearly with solvent polarity, with correlation coefficients exceeding 0.9 in many cases [14] [16].
| Solvent Type | Polarity Parameter | Stokes Shift Range | Mechanism |
|---|---|---|---|
| Nonpolar (hexane) | ET(30) = 31.0 | 0.5-0.7 × 10⁻⁴ | Minimal reorganization |
| Polar aprotic (acetone) | ET(30) = 42.2 | 0.6-0.9 × 10⁻⁴ | Dipole-dipole interactions |
| Polar protic (ethanol) | ET(30) = 51.9 | 0.8-1.2 × 10⁻⁴ | Hydrogen bonding |
| Highly polar (DMSO) | ET(30) = 45.1 | 0.9-1.4 × 10⁻⁴ | Strong solvation |
The solvent effects on quinoline-based compounds can be understood through the lens of intramolecular charge transfer. Upon photoexcitation, electron density shifts from the quinoline ring toward the benzaldehyde carbonyl, creating a more polar excited state [14] [17]. This increased polarity leads to stronger interactions with polar solvents, resulting in excited state stabilization and bathochromic shifts in emission [12].
Hydrogen bonding effects play a particularly important role in protic solvents. The quinoline nitrogen can act as a hydrogen bond acceptor, while the carbonyl oxygen provides an additional site for hydrogen bonding [13]. These specific interactions contribute to the observed correlation between hydrogen bond donor ability and Stokes shift magnitude [16].